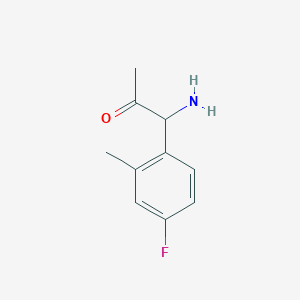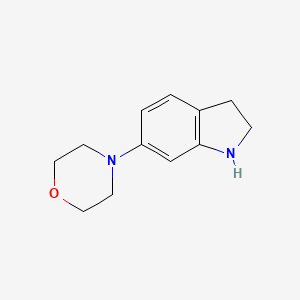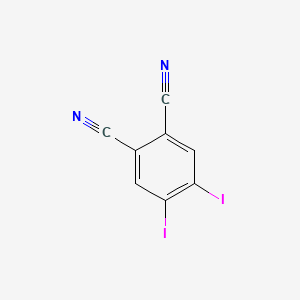
4,5-Diiodophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodophthalonitrile is a chemical compound with the molecular formula C₈H₂I₂N₂ and a molecular weight of 379.92 g/mol . It is a soluble phthalocyanine used in the synthesis of other compounds . This compound is characterized by the presence of two iodine atoms attached to the phthalonitrile core, making it a valuable intermediate in various chemical reactions.
Preparation Methods
4,5-Diiodophthalonitrile can be synthesized through several methods:
Coupling of Phthalonitrile: One common method involves coupling two molecules of phthalonitrile using a palladium catalyst.
Reaction with Phthalic Anhydride: Another method involves reacting phthalic anhydride with sodium iodide and potassium fluoride.
These methods provide efficient routes to obtain high-purity this compound, which is essential for its use in further chemical synthesis.
Chemical Reactions Analysis
4,5-Diiodophthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex phthalonitrile derivatives.
Common reagents used in these reactions include palladium catalysts and bases like potassium fluoride. The major products formed from these reactions are often phthalocyanine derivatives, which have significant applications in various fields.
Scientific Research Applications
4,5-Diiodophthalonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Diiodophthalonitrile primarily involves its role as an intermediate in the synthesis of phthalocyanines. These phthalocyanines exhibit strong absorption peaks in the far-red region of the visible spectrum, making them effective in various photophysical and photochemical applications . The presence of iodine atoms enhances the compound’s ability to participate in these reactions, leading to the formation of highly stable and efficient products.
Comparison with Similar Compounds
4,5-Diiodophthalonitrile can be compared with other similar compounds, such as:
3,4-Diiodophthalonitrile: This compound has iodine atoms at different positions on the phthalonitrile core, leading to different reactivity and applications.
4,5-Dibromophthalonitrile: Similar to this compound, but with bromine atoms instead of iodine, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of iodine atoms, which confer distinct photophysical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C8H2I2N2 |
|---|---|
Molecular Weight |
379.92 g/mol |
IUPAC Name |
4,5-diiodobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2I2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H |
InChI Key |
APCUAIZUAMXEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040068.png)
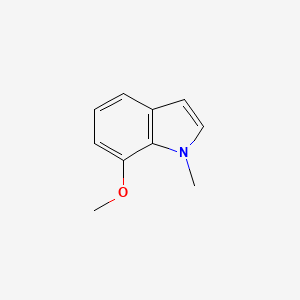
![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)
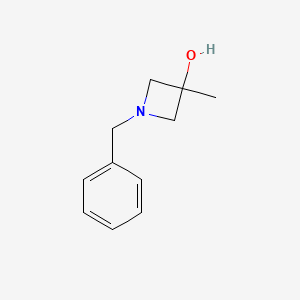
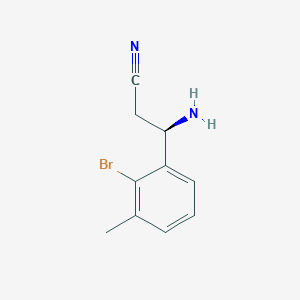
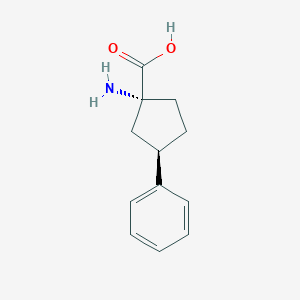
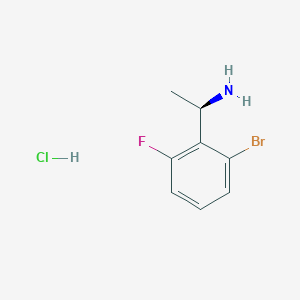
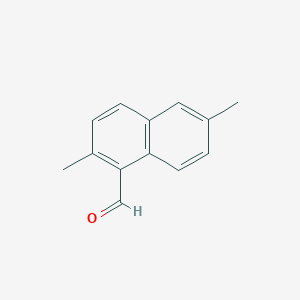
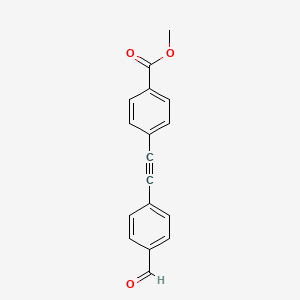
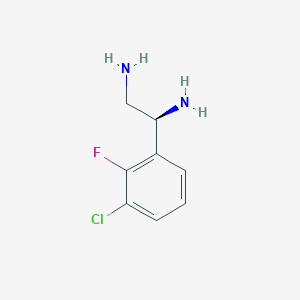

![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
